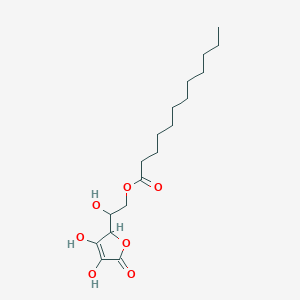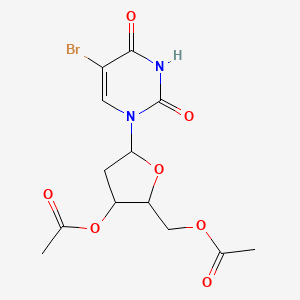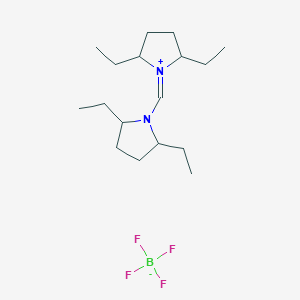
Chlorotris(triphenylphosphine)copper(I)&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotris(triphenylphosphine)copper(I) is a coordination complex with the chemical formula ([ (C_6H_5)_3P]_3CuCl). It is a copper(I) complex where copper is coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized by reacting copper(I) chloride with triphenylphosphine in a suitable solvent such as ethanol or dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction is as follows:
CuCl+3PPh3→[Cu(PPh3)3]Cl
Industrial Production Methods
While specific industrial production methods for Chlorotris(triphenylphosphine)copper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes maintaining an inert atmosphere and using larger reaction vessels and purification systems to handle increased quantities.
化学反応の分析
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other coordinating ligands. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the complex.
Major Products
The major products formed from reactions involving Chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new copper complex with the substituted ligand.
科学的研究の応用
Chlorotris(triphenylphosphine)copper(I) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and reductions.
Biology: While not extensively used in biological applications, its catalytic properties can be explored for biochemical transformations.
Industry: Used in the synthesis of fine chemicals and materials due to its catalytic properties.
類似化合物との比較
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and is used in different catalytic applications compared to the copper complex.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific catalytic properties and the stability provided by the triphenylphosphine ligands. Its reactivity and applications differ from those of its rhodium and cobalt counterparts, making it valuable in specific synthetic and industrial processes.
特性
分子式 |
C54H48ClCuP3+3 |
|---|---|
分子量 |
888.9 g/mol |
IUPAC名 |
chlorocopper;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2 |
InChIキー |
BEENOGKCXKWOBB-UHFFFAOYSA-P |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)

![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)



![6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12321317.png)
![2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12321324.png)
![4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)

